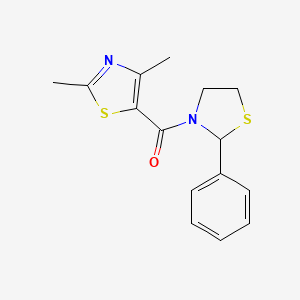![molecular formula C17H14ClF3N2O2S B6429337 2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide CAS No. 2327785-64-6](/img/structure/B6429337.png)
2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide, also known as CTFTC, is a synthetic organic compound that has been used in various scientific research applications, including as a building block for the synthesis of novel molecules, as an inhibitor of enzymes, and as a ligand in chemical biology experiments. CTFTC has a wide range of biological activities and has been studied for its potential therapeutic effects.
Scientific Research Applications
2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide has been used in various scientific research applications, including as a building block for the synthesis of novel molecules, as an inhibitor of enzymes, and as a ligand in chemical biology experiments. In particular, this compound has been used in the synthesis of a variety of heterocyclic compounds and has been studied for its inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been used in chemical biology experiments to study the binding of small molecules to proteins and other biomolecules.
Mechanism of Action
2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide is thought to act as an inhibitor of enzymes by binding to their active sites and blocking their activity. In particular, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By blocking the activity of these enzymes, this compound may be able to prevent the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells.
Advantages and Limitations for Lab Experiments
2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide is a useful compound for laboratory experiments due to its relatively simple synthesis and its ability to inhibit the activity of enzymes involved in the production of inflammatory mediators. However, this compound is not suitable for use in clinical trials due to its potential toxicity and lack of long-term safety data.
Future Directions
The potential therapeutic applications of 2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide are still being explored. Possible future directions include further studies to determine the precise mechanism of action of this compound, as well as its potential therapeutic effects in various diseases. In addition, further studies are needed to evaluate the safety and toxicity of this compound in the long-term. Finally, the potential of this compound as a building block in the synthesis of novel molecules should be explored.
Synthesis Methods
2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2-chlorophenylthioacetic acid with 4-trifluoromethoxybenzaldehyde. This reaction is followed by a condensation reaction with thiourea to form the desired product. The synthesis of this compound can be achieved in a short period of time with high yields.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2S/c18-14-4-2-1-3-13(14)15-23(9-10-26-15)16(24)22-11-5-7-12(8-6-11)25-17(19,20)21/h1-8,15H,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUGAJAHSJBQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(4-chlorobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429255.png)
![11-(2,3-dimethoxybenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429257.png)
![1-[4-({4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B6429260.png)
![methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate](/img/structure/B6429272.png)
![4-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one](/img/structure/B6429275.png)
![methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate](/img/structure/B6429282.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-({6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide](/img/structure/B6429300.png)
![methyl 2-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]carbamoyl}benzoate](/img/structure/B6429310.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6429315.png)
![methyl 2-{[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]carbamoyl}benzoate](/img/structure/B6429320.png)

![methyl 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429348.png)
![methyl 2-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429353.png)